

# Validating ADC purity with hydrophobic interaction chromatography (HIC)

**Author:** BenchChem Technical Support Team. **Date:** November 2025

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## A Comparative Guide to Validating ADC Purity: HIC vs. RPLC and SEC

For researchers, scientists, and drug development professionals, ensuring the purity of antibody-drug conjugates (ADCs) is a critical step in ensuring their safety and efficacy. This guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC) with two other common analytical techniques, Reversed-Phase Liquid Chromatography (RPLC) and Size Exclusion Chromatography (SEC), for the validation of ADC purity. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Hydrophobic Interaction Chromatography (HIC) has emerged as a powerful tool for the characterization of ADCs, offering unique advantages in assessing purity, particularly in determining the drug-to-antibody ratio (DAR) distribution.<sup>[1][2][3]</sup> Unlike other chromatographic techniques, HIC is performed under non-denaturing conditions, which preserves the native structure and activity of the ADC during analysis.<sup>[1][2][4]</sup> This is a significant advantage when analyzing these complex biomolecules.

## Comparative Analysis of HIC, RPLC, and SEC for ADC Purity

The choice of analytical technique for ADC purity assessment depends on the specific quality attributes being investigated. While HIC excels at separating species based on the number of

conjugated drugs, RPLC and SEC provide orthogonal information regarding fragmentation, aggregation, and the presence of unconjugated antibody or free drug.

Feature	Hydrophobic Interaction Chromatography (HIC)	Reversed-Phase Liquid Chromatography (RPLC)	Size Exclusion Chromatography (SEC)
Primary Application for ADC Analysis	Determination of Drug-to-Antibody Ratio (DAR) distribution, separation of DAR species.[3][5][6]	Analysis of ADC fragments (light and heavy chains) after reduction, quantification of free drug.[5][7][8]	Detection and quantification of aggregates, fragments, and monomeric purity.[9][10][11]
Principle of Separation	Based on the hydrophobicity of the intact ADC molecule.	Based on the hydrophobicity of the denatured ADC or its subunits.	Based on the hydrodynamic radius (size) of the molecule.
Operating Conditions	Non-denaturing (native) conditions, high salt concentration in the mobile phase.[1][2][4]	Denaturing conditions, organic solvents and often elevated temperatures.[5]	Isocratic elution under non-denaturing conditions.
Resolution of DAR Species	High resolution for different DAR species (e.g., DAR0, DAR2, DAR4).[3][8]	Can separate drug-conjugated light and heavy chains after reduction to calculate average DAR.[5][7]	Does not separate based on DAR.
Information on Aggregates/Fragments	Can provide some information on aggregates but is not the primary method.[12]	Can separate fragments after reduction.	Primary method for quantifying high and low molecular weight species.[9][11]
Compatibility with MS	Generally incompatible due to high concentrations of non-volatile salts.[3]	Compatible with MS, allowing for mass confirmation of species.[7]	Can be coupled with MS, especially for native MS analysis.[8]

Advantages	- Preserves native protein structure.[1][2]	- High resolving power.[8]	- Direct measurement of size variants.
	- Excellent for DAR distribution analysis. [3] - Can isolate pure DAR species for further characterization.[4][5]	- Good for analyzing ADC subunits and free drug.[5] - MS compatibility.[7]	- Robust and well-established method.
Limitations	- Lower resolution compared to RPLC for certain applications.[8]	- Denaturing conditions can alter the molecule.[8]	- Does not provide information on drug load.
	- MS incompatibility without desalting steps.[3] - May not resolve positional isomers of the same DAR.[3]	- May not be suitable for intact ADC analysis of cysteine-linked conjugates.[8]	- Potential for non-specific interactions between the ADC and the column matrix.[10][11]

## Experimental Protocols

Detailed methodologies for each technique are provided below to allow for a comprehensive understanding and potential replication of the analyses.

### Hydrophobic Interaction Chromatography (HIC) Protocol for ADC DAR Analysis

This protocol is a general guideline for the analysis of a cysteine-linked ADC. Optimization of parameters such as salt type, gradient slope, and organic modifier may be necessary for different ADCs.

- Instrumentation: A biocompatible HPLC or UHPLC system equipped with a UV detector.
- Column: A HIC column with a butyl- or phenyl-ligand stationary phase (e.g., TSKgel Butyl-NPR).
- Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.

- Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) Isopropanol.
- Gradient:
  - 0-2 min: 10% B
  - 2-12 min: 10-100% B (linear gradient)
  - 12-15 min: 100% B
  - 15-16 min: 100-10% B
  - 16-20 min: 10% B (re-equilibration)
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25 °C.
- Detection: UV absorbance at 280 nm and a wavelength specific to the cytotoxic drug (e.g., 254 nm).
- Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
- Data Analysis: The different DAR species will elute as separate peaks. The average DAR can be calculated from the peak areas of the different species.

## Reversed-Phase Liquid Chromatography (RPLC) Protocol for Reduced ADC Analysis

This protocol is suitable for determining the average DAR of a cysteine-linked ADC by analyzing its reduced light and heavy chains.

- Instrumentation: An HPLC or UHPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS).
- Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient:
  - 0-5 min: 25% B
  - 5-35 min: 25-50% B (linear gradient)
  - 35-40 min: 50-90% B
  - 40-45 min: 90% B
  - 45-46 min: 90-25% B
  - 46-55 min: 25% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 70-80 °C.[\[5\]](#)
- Detection: UV absorbance at 280 nm and MS detection for mass confirmation.
- Sample Preparation: Reduce the ADC by incubating with a reducing agent like dithiothreitol (DTT) (e.g., 10 mM DTT at 37 °C for 30 minutes).
- Data Analysis: The chromatogram will show peaks corresponding to unconjugated and conjugated light and heavy chains. The average DAR is calculated based on the relative peak areas and the number of drugs on each chain.[\[5\]](#)

## Size Exclusion Chromatography (SEC) Protocol for ADC Aggregate Analysis

This protocol is designed to quantify high and low molecular weight species in an ADC sample.

- Instrumentation: An HPLC or UHPLC system with a UV detector.

- Column: A SEC column with an appropriate pore size for monoclonal antibodies (e.g., 300 Å).
- Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. The addition of a low concentration of an organic modifier (e.g., 5-15% isopropanol or acetonitrile) may be necessary to reduce non-specific interactions.[10]
- Flow Rate: 0.5 mL/min.
- Column Temperature: 25 °C.
- Detection: UV absorbance at 280 nm.
- Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
- Data Analysis: The chromatogram will show a main peak for the monomeric ADC and smaller peaks for aggregates (eluting earlier) and fragments (eluting later). Purity is determined by the percentage of the main peak area relative to the total peak area.

## Visualizing Workflows and Mechanisms

To further clarify the experimental processes and the biological context of ADCs, the following diagrams are provided.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)